BenchChemオンラインストアへようこそ!

Pactimibe

ACAT inhibition acyltransferase pharmacology isozyme selectivity

Pactimibe (CS-505 free base; CAS 189198-30-9) is a synthetic small-molecule dual inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 and 2 (ACAT1/2, also designated SOAT1/2), the intracellular enzymes responsible for cholesteryl ester formation. As a noncompetitive inhibitor of oleoyl-CoA (Ki = 5.6 μM), pactimibe suppresses cholesteryl ester synthesis in hepatic, macrophage, and intestinal compartments, with tissue-level IC50 values of 2.0 μM (liver), 2.7 μM (macrophages), and 4.7 μM (THP-1 cells).

Molecular Formula C25H40N2O3
Molecular Weight 416.6 g/mol
CAS No. 189198-30-9
Cat. No. B069775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePactimibe
CAS189198-30-9
Synonyms(7-(2,2-dimethylpropanamido)-4,6-dimethyl-1-octylindolin-5-yl)acetic acid hemisulfate
CS-505
pactimibe
pactimibe sulfate
Molecular FormulaC25H40N2O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C
InChIInChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29)
InChIKeyTXIIZHHIOHVWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pactimibe (CAS 189198-30-9): A Dual ACAT1/2 Inhibitor for Atherosclerosis Research and Pharmacogenomic Investigation


Pactimibe (CS-505 free base; CAS 189198-30-9) is a synthetic small-molecule dual inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 and 2 (ACAT1/2, also designated SOAT1/2), the intracellular enzymes responsible for cholesteryl ester formation [1]. As a noncompetitive inhibitor of oleoyl-CoA (Ki = 5.6 μM), pactimibe suppresses cholesteryl ester synthesis in hepatic, macrophage, and intestinal compartments, with tissue-level IC50 values of 2.0 μM (liver), 2.7 μM (macrophages), and 4.7 μM (THP-1 cells) . Pactimibe was advanced through Phase 2/3 clinical evaluation for atherosclerosis and familial hypercholesterolemia by Sankyo, making it one of the most extensively characterized ACAT inhibitors available as a research tool despite its ultimate clinical failure.

Why Pactimibe Cannot Be Interchanged with Other ACAT Inhibitors: Isotype Selectivity, Pharmacokinetics, and Clinical Divergence


ACAT inhibitors are not a homogeneous class. Pactimibe exhibits a dual ACAT1/2 inhibitory profile distinct from the selective ACAT-1 inhibitor K-604 (229-fold selectivity for ACAT-1) and from avasimibe, against which pactimibe demonstrates 4.9-fold greater ACAT1 potency and 3.1-fold greater ACAT2 potency in cell-free assays [1]. Beyond target pharmacology, pactimibe possesses a unique metabolic vulnerability: its clearance depends equally on CYP3A4 and CYP2D6, and its pharmacologically inactive plasma metabolite R-125528 is cleared solely by CYP2D6, creating a CYP2D6 polymorphism-dependent exposure risk not shared by other ACAT inhibitors [2]. Clinically, pactimibe increased LDL-cholesterol by 7.3% and major cardiovascular events by over 10-fold versus placebo in the CAPTIVATE trial, an outcome profile that underscores the compound's specific, and non-substitutable, pharmacological identity [3]. Substituting another ACAT inhibitor for pactimibe in any experimental or analytical context therefore introduces a fundamentally different pharmacological agent.

Quantitative Differentiation Evidence for Pactimibe: Head-to-Head, Cross-Study, and Class-Level Comparisons


Dual ACAT1/2 Inhibition: Pactimibe Demonstrates 4.9-Fold Greater ACAT1 and 3.1-Fold Greater ACAT2 Potency Than Avasimibe

In direct cell-free enzymatic assays, pactimibe inhibited both ACAT1 and ACAT2 with IC50 values of 4.9 μM and 3.0 μM, respectively [1]. In contrast, avasimibe (CI-1011), the most clinically studied comparator ACAT inhibitor, exhibited IC50 values of 24 μM for ACAT1 and 9.2 μM for ACAT2 in comparable cell-free systems . This represents a 4.9-fold potency advantage for pactimibe at ACAT1 and a 3.1-fold advantage at ACAT2. Furthermore, pactimibe acts as a noncompetitive inhibitor of oleoyl-CoA (Ki = 5.6 μM), whereas avasimibe's kinetic mechanism differs, adding a mechanistic dimension to the differentiation [1].

ACAT inhibition acyltransferase pharmacology isozyme selectivity enzyme kinetics

Atherosclerotic Lesion Reduction in apoE-Deficient Mice: Pactimibe Achieves 90% Early Lesion and 77% Advanced Lesion Reduction, Outperforming Avasimibe at Equivalent Cholesterol Lowering

In a direct head-to-head study in apolipoprotein E-deficient (apoE-/-) mice, pactimibe sulfate (CS-505) was compared with avasimibe (CI-1011) and cholestyramine across two lesion models [1]. In the early lesion model (12-week-old mice treated for 12 weeks), 0.1% (w/w) CS-505 reduced plasma cholesterol by a similar degree as 0.1–0.3% avasimibe and 3% cholestyramine (43–48% reduction for all treatments), yet atherosclerotic lesion reduction was 90% for CS-505 versus only 40–50% for the comparator treatments [1]. In the advanced lesion model (24-week-old mice treated for 12 weeks), 0.1% CS-505 produced 77% lesion reduction compared with 54% for 0.1% CI-1011, despite equivalent plasma cholesterol lowering [1]. Additionally, CS-505 significantly reduced lesional macrophage content and matrix metalloproteinase (MMP-2, MMP-9, MMP-13) expression, indicating plaque-stabilizing effects beyond cholesterol reduction alone [1].

atherosclerosis apoE knockout mice plaque regression cholesterol lowering preclinical efficacy

Divergent Plaque Remodeling: Pactimibe (Dual ACAT1/2 Inhibitor) Fails to Modulate Collagen or Macrophage Content, in Contrast to the Selective ACAT-1 Inhibitor K-604

Yoshinaka et al. (2010) conducted a direct comparative study in apoE-knockout mice evaluating pactimibe (non-selective ACAT1/2 inhibitor) against K-604 (selective ACAT-1 inhibitor, 229-fold selectivity) [1]. Pactimibe, administered for 12 weeks, reduced plasma cholesterol levels but did not affect macrophage-positive area or collagen-positive area in aortic atherosclerotic plaques [1]. In contrast, K-604 (60 mg/kg/day) significantly reduced macrophage-positive area and increased collagen-positive area without altering plasma cholesterol levels or total lesion area [1]. In cultured human aortic smooth muscle cells, pactimibe failed to increase procollagen type 1 production even at concentrations that fully inhibited cholesterol esterification, whereas K-604 stimulated procollagen synthesis independent of ACAT inhibition [1]. This demonstrates that dual ACAT1/2 inhibition (pactimibe) and selective ACAT-1 inhibition (K-604) produce fundamentally different plaque remodeling outcomes.

plaque stabilization collagen synthesis macrophage foam cells ACAT-1 selectivity vascular smooth muscle cells

Clinical Trial Failure as a Differentiation Anchor: Pactimibe Increases LDL-Cholesterol by 7.3% and Cardiovascular Events 11.5-Fold Versus Placebo in the CAPTIVATE Trial

The CAPTIVATE randomized, double-blind, placebo-controlled trial (NCT00151788) enrolled 892 patients with heterozygous familial hypercholesterolemia and evaluated pactimibe 100 mg/day versus placebo on top of standard lipid-lowering therapy [1]. The trial was terminated prematurely after the parallel ACTIVATE intravascular ultrasound study failed to demonstrate efficacy. After 6 months, pactimibe increased LDL-cholesterol by 7.3% (SD 23%) compared with 1.4% (SD 28%) in the placebo group (P = 0.001) [1]. Mean carotid intima-media thickness (CIMT), the secondary endpoint, increased by 0.014 mm (95% CI -0.027 to 0.000, P = 0.04) in the pactimibe group versus placebo, indicating atherosclerosis progression rather than regression [1]. Major cardiovascular events (cardiovascular death, myocardial infarction, stroke) occurred in 10 of 443 pactimibe-treated patients (2.3%) versus 1 of 438 placebo-treated patients (0.2%)—an 11.5-fold higher event rate (P = 0.01) [1]. This clinical failure profile is unique to pactimibe among ACAT inhibitors and is essential context for interpreting any preclinical data generated with this compound.

clinical trial CAPTIVATE familial hypercholesterolemia carotid intima-media thickness cardiovascular outcomes LDL-cholesterol

Unique CYP2D6-Dependent Pharmacokinetic Vulnerability: Pactimibe's Inactive Metabolite R-125528 Accumulates 8.8-Fold in CYP2D6 Poor Metabolizers

Pactimibe possesses a distinctive metabolic profile not shared by other ACAT inhibitors: its clearance depends on two equally dominant pathways—CYP3A4 (forming R-125528) and CYP2D6 (forming M-1)—and the plasma metabolite R-125528 is subsequently cleared solely by CYP2D6 [1][2]. In a pharmacogenomic study of 24 healthy Caucasian volunteers genotyped for CYP2D6 status, CYP2D6 poor metabolizers (PMs) exhibited a mild 1.7-fold increase in pactimibe AUC0-inf but a marked 3.1-fold increase in R-125528 AUC0-tz after a single 25 mg dose compared with extensive metabolizers [1]. After multiple dosing (100 mg/day for 21 days) in CYP2D6 PMs, the accumulation ratio of R-125528 reached 8.8-fold [1]. This genotype-dependent metabolite accumulation is unique to pactimibe because no other ACAT inhibitor relies on CYP2D6 for clearance of a major circulating metabolite. Concomitant administration of the CYP2D6 inhibitor quinidine elevated R-125528 AUC 5.0-fold, confirming the clinical drug-drug interaction risk [2].

pharmacogenomics CYP2D6 polymorphism drug metabolism pharmacokinetics drug-drug interaction metabolite safety

Validated Research and Industrial Application Scenarios for Pactimibe Based on Quantitative Differentiation Evidence


Preclinical Atherosclerosis Model Studies Requiring Dual ACAT1/2 Engagement with Documented In Vivo Lesion Reduction Efficacy

Pactimibe is the ACAT inhibitor of choice for atherosclerosis studies in apoE-/- mice or diet-induced hypercholesterolemic hamsters when the experimental objective is to achieve simultaneous ACAT1 and ACAT2 inhibition coupled to robust lesion reduction. The Terasaka et al. (2007) data demonstrate that pactimibe at 0.1% (w/w) in diet achieves 90% early lesion reduction and 77% advanced lesion reduction, outperforming avasimibe at equivalent cholesterol lowering [1]. In atherogenic diet-fed hamsters, pactimibe at 3–10 mg/kg/day reduces aortic fatty streak area by 79–95% and serum total cholesterol by 70–72% [2]. Researchers should select pactimibe over avasimibe when the hypothesis requires dual isozyme coverage at the vascular wall, and should include avasimibe as a comparator arm to control for cholesterol-lowering-dependent effects versus direct plaque ACAT inhibition.

ACAT Isozyme Selectivity Profiling: Pactimibe as the Pan-ACAT (Dual) Reference Standard for Benchmarking Selective ACAT-1 or ACAT-2 Inhibitors

For laboratories developing or characterizing novel ACAT inhibitors with claimed isozyme selectivity, pactimibe serves as the essential non-selective reference compound. Its well-characterized dual ACAT1/2 IC50 values (4.9 μM and 3.0 μM) and noncompetitive oleoyl-CoA kinetics (Ki = 5.6 μM) provide a calibrated pharmacological baseline [1]. The Yoshinaka et al. (2010) study exemplifies this application: pactimibe was used as the comparator to demonstrate that K-604's plaque-modulating effects (collagen stimulation, macrophage reduction) are ACAT-1-selective and not recapitulated by pan-ACAT inhibition [2]. Procurement of pactimibe alongside selective inhibitors like K-604 enables definitive target deconvolution experiments that distinguish ACAT-1-specific, ACAT-2-specific, and dual-inhibition pharmacological effects.

Pharmacogenomic and Drug-Metabolite Interaction Research Using Pactimibe as a CYP2D6 Probe Substrate with a Unique Metabolite Accumulation Signature

Pactimibe's distinctive dual-pathway clearance (CYP3A4 and CYP2D6) and the CYP2D6-exclusive clearance of its major inactive metabolite R-125528 make it a valuable tool compound for pharmacogenomic research [1]. The 8.8-fold accumulation of R-125528 in CYP2D6 poor metabolizers after multiple dosing provides a robust, quantifiable phenotype for studying genotype-dependent metabolite exposure [2]. This application is uniquely served by pactimibe—no other ACAT inhibitor shares this metabolic profile. Pharmaceutical scientists investigating CYP2D6-mediated drug-drug interactions or metabolite safety testing paradigms can use pactimibe as a well-characterized probe with human pharmacokinetic data already established across CYP2D6 genotypes and in the presence of CYP3A4 inhibitors (ketoconazole) and CYP2D6 inhibitors (quinidine) [1][3].

Negative Control Compound for Atherosclerosis Clinical Trial Design Education and Target Validation Teaching

The CAPTIVATE and ACTIVATE trial results establish pactimibe as a uniquely instructive case study in atherosclerosis drug development failure [1]. Unlike ACAT inhibitors that failed due to adrenal toxicity (e.g., F-1394, some early compounds) or insufficient efficacy, pactimibe's clinical profile of paradoxical LDL-cholesterol elevation (+7.3%), CIMT progression, and 11.5-fold increased cardiovascular events provides a dataset-rich negative control for educational and analytical purposes [2]. Pharmaceutical R&D training programs, academic courses in translational pharmacology, and target validation review boards can utilize pactimibe's comprehensive preclinical-to-clinical data package to illustrate the disconnect between robust animal model efficacy and human outcomes in cardiovascular drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pactimibe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.